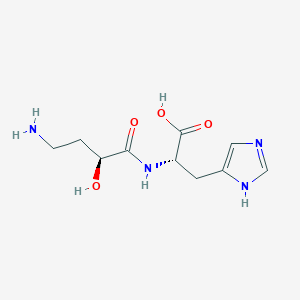
Carnostatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carnostatine is a potent and selective carnosinase (CN1) inhibitor.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
- Carnostatine (carnosine) exhibits neuroprotective effects in models of cerebral ischemia. It reduces infarct size, neuronal damage, and oxidative stress levels in the brain, preserving normal glutathione levels and decreasing matrix metalloproteinase activity (Rajanikant et al., 2007).
- Carnosine treatment has been found to improve neurobehavioral deficits, attenuate brain edema, and decrease reactive oxygen species in rat models of subarachnoid hemorrhage, suggesting its potential in neuroprotection following brain injuries (Zhang et al., 2015).
- It also protects against oxidative stress and apoptosis in the striatum of mice treated with MPTP, a model for Parkinson's disease, indicating its potential in neurodegenerative disorders (Tsai et al., 2010).
Cardiovascular Benefits
- Carnostatine shows protective effects against cardiomyopathy induced by adriamycin in rats, through normalization of various oxidative stress markers and preservation of cardiac function (Dursun et al., 2011).
Antioxidant and Anti-inflammatory Effects
- Studies indicate that carnosine exerts antioxidant properties, reducing oxidative stress in various tissues. It enhances the body's enzymatic and non-enzymatic antioxidant defenses and decreases lipid peroxidation products (Kalaz et al., 2012).
- Carnosine demonstrates anti-inflammatory activities, particularly in models of acute lung injury in sepsis rats. It normalizes oxidative stress markers and reduces inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases (Sun et al., 2017).
Potential in Treating Metabolic Disorders
- It has shown antihyperlipidemic potential, particularly in high-fat diet-induced hyperlipidemia in rats. Carnosine supplementation improves lipid profiles and shows anti-inflammatory effects without adverse impacts on liver and kidney functions (Rašković et al., 2023).
Role in Aging and Other Disorders
- Carnosine exhibits beneficial effects on age-related oxidative stress, particularly in liver tissues, suggesting its utility in aging and age-associated disorders (Aydın et al., 2010).
- It also shows protective effects against various forms of oxidative and genotoxic stress, furthering its potential in preventing diseases like cancer and neurodegenerative disorders (Alpsoy et al., 2011).
Eigenschaften
Molekularformel |
C10H16N4O4 |
|---|---|
Molekulargewicht |
256.26 |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
InChI-Schlüssel |
GQHVUCIIWBBKOY-YUMQZZPRSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SAN-9812; SAN 9812; SAN9812; Carnostatine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)
![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)